molecular formula C16H23N3OS B2732511 4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1251614-18-2

4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No. B2732511
M. Wt: 305.44
InChI Key: LSVJJYLPIUEAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is characterized by a benzothiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Benzothiazole derivatives have been explored for their synthetic utility in palladium-catalyzed aminocarbonylation reactions, serving as efficient sources for carbon monoxide and amines in organic synthesis (Wan, Alterman, Larhed, & Hallberg, 2002). This demonstrates the potential of benzothiazole compounds in facilitating complex organic reactions.
  • Morpholine and other amines have been used to synthesize dihydrothiophene derivatives through domino reactions, highlighting the versatility of morpholine in organic synthesis (Sun, Zhang, Xia, & Yan, 2009).

Materials Science and Security Applications

  • A novel V-shaped molecule with a benzo[d]thiazol-2-yl component exhibited morphology-dependent fluorochromism, potentially useful for security ink applications without the need for a covering reagent (Lu & Xia, 2016).

properties

IUPAC Name

4,6-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12-10-13(2)15-14(11-12)21-16(18-15)17-4-3-5-19-6-8-20-9-7-19/h10-11H,3-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVJJYLPIUEAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

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